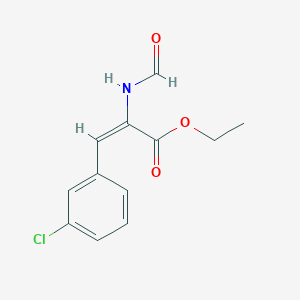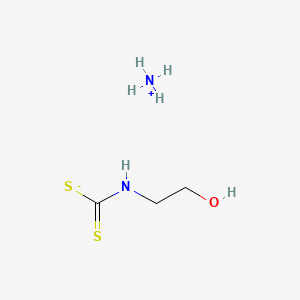
Ammonium (hydroxyethyl)dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (hydroxyethyl)dithiocarbamate is a chemical compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications . This compound, in particular, is known for its chelating properties and is used in diverse fields such as agriculture, medicine, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (hydroxyethyl)dithiocarbamate typically involves the reaction of an amine with carbon disulfide in the presence of a base. One common method is the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent in a green reaction medium such as deep eutectic solvents or polyethylene glycol . This method is environmentally friendly and efficient, yielding high amounts of the desired product without the need for organic solvents or extensive work-up procedures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents and sustainable synthesis methods is emphasized to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (hydroxyethyl)dithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: Dithiocarbamates can be oxidized to form thiuram disulfides.
Substitution: These compounds are readily S-alkylated, forming various alkyl derivatives.
Complexation: They form stable complexes with transition metals, which are useful in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Alkyl halides are typically used for S-alkylation reactions.
Complexation: Transition metal salts such as those of zinc, copper, and iron are used to form metal-dithiocarbamate complexes.
Major Products Formed
Thiuram disulfides: Formed through oxidation.
Alkyl derivatives: Formed through S-alkylation.
Metal complexes: Formed through complexation with transition metals.
Applications De Recherche Scientifique
Ammonium (hydroxyethyl)dithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme inhibition and as a chelating agent for metal ions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the vulcanization of rubber, froth flotation in mining, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of ammonium (hydroxyethyl)dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound’s ability to form complexes with transition metals also underlies its industrial applications, such as in catalysis and material science.
Comparaison Avec Des Composés Similaires
Ammonium (hydroxyethyl)dithiocarbamate can be compared with other dithiocarbamates such as:
Sodium diethyldithiocarbamate: Commonly used in analytical chemistry and medicine.
Zinc dimethyldithiocarbamate: Widely used in the rubber industry for vulcanization.
Ammonium pyrrolidine dithiocarbamate: Used in metal ion chelation and environmental applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chelating properties and reactivity. Its hydroxyethyl group enhances its solubility and reactivity compared to other dithiocarbamates, making it particularly useful in certain applications.
Propriétés
Numéro CAS |
38123-09-0 |
|---|---|
Formule moléculaire |
C3H10N2OS2 |
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
azanium;N-(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C3H7NOS2.H3N/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);1H3 |
Clé InChI |
SHACSWKUQPMRMW-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=S)[S-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


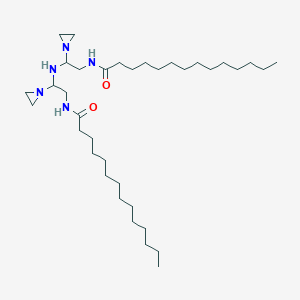
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
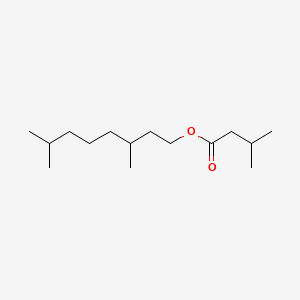

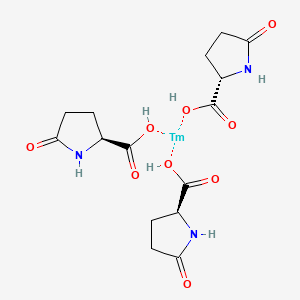

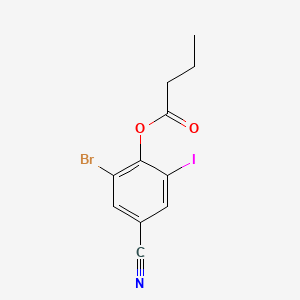
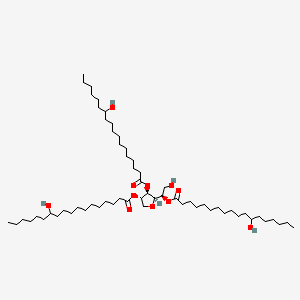

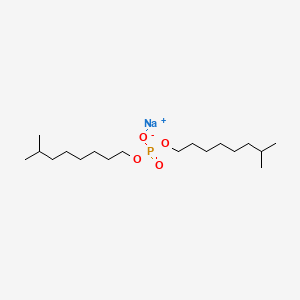
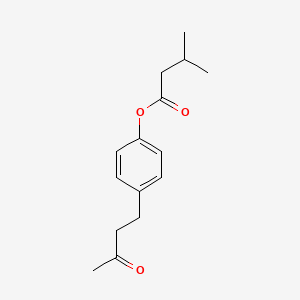
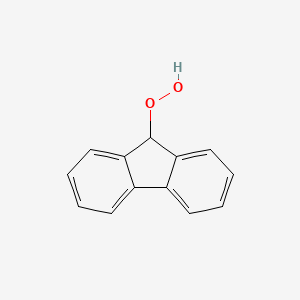
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
